2,2,5-Trimethyl-5-(2-phenylethenyl)pyrrolidin-1-ol
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Overview
Description
2,2,5-Trimethyl-5-(2-phenylethenyl)pyrrolidin-1-ol is an organic compound that belongs to the class of pyrrolidines This compound is characterized by a pyrrolidine ring substituted with three methyl groups and a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-5-(2-phenylethenyl)pyrrolidin-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of pyrrolidine with 2-phenylethenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-5-(2-phenylethenyl)pyrrolidin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenylethenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2,2,5-Trimethyl-5-(2-phenylethenyl)pyrrolidin-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-5-(2-phenylethenyl)pyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethylpyrrolidine: Lacks the phenylethenyl group, resulting in different chemical and biological properties.
5-(2-Phenylethenyl)pyrrolidin-1-ol: Lacks the three methyl groups, affecting its reactivity and interactions.
Uniqueness
2,2,5-Trimethyl-5-(2-phenylethenyl)pyrrolidin-1-ol is unique due to the presence of both the phenylethenyl group and the three methyl groups on the pyrrolidine ring
Properties
CAS No. |
62539-48-4 |
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Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-hydroxy-2,2,5-trimethyl-5-(2-phenylethenyl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-14(2)11-12-15(3,16(14)17)10-9-13-7-5-4-6-8-13/h4-10,17H,11-12H2,1-3H3 |
InChI Key |
XBLAPNHSZDSKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1O)(C)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
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